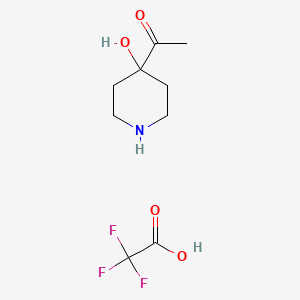

1-(4-Hydroxypiperidin-4-yl)ethan-1-one,trifluoroaceticacid

Description

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid (hereafter referred to as the target compound) is a nitrogen-containing heterocyclic compound featuring a piperidine backbone substituted with a hydroxyl group at the 4-position and an acetyl group. The trifluoroacetic acid (TFA) component acts as a counterion, enhancing solubility in polar solvents. This compound’s structural features—such as the hydroxyl group’s hydrogen-bonding capacity and the piperidine ring’s conformational flexibility—make it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H14F3NO4 |

|---|---|

Molecular Weight |

257.21 g/mol |

IUPAC Name |

1-(4-hydroxypiperidin-4-yl)ethanone;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C7H13NO2.C2HF3O2/c1-6(9)7(10)2-4-8-5-3-7;3-2(4,5)1(6)7/h8,10H,2-5H2,1H3;(H,6,7) |

InChI Key |

IOIHXLBEBHCKTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCNCC1)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid generally involves two key stages:

- Synthesis of the 4-hydroxypiperidin-4-yl ethanone moiety

- Formation of the trifluoroacetate salt by reaction with trifluoroacetic acid

Research Findings and Analytical Data

Characterization of Intermediates and Final Product

| Compound | Key Spectroscopic Data | Yield (%) | Notes |

|---|---|---|---|

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | ^1H NMR: Signals for piperidine and Boc groups; MS m/z 360.6 ([M+H]^+) | 40-67 | Purified by flash chromatography |

| 1-(4-Hydroxypiperidin-4-yl)ethan-1-one | ^1H NMR: Characteristic hydroxyl and ketone signals; IR: OH stretch | 50-88 | Obtained after deprotection and acylation |

| 1-(4-Hydroxypiperidin-4-yl)ethan-1-one trifluoroacetate | Salt formation confirmed by ^19F NMR and IR (strong C=O and CF3 bands) | Quantitative | Enhanced solubility and stability |

The presence of trifluoroacetate is confirmed by characteristic fluorine NMR signals and IR bands corresponding to trifluoromethyl groups.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield Range (%) | Key Observations |

|---|---|---|---|

| Lithiation and addition | n-BuLi, THF, -78°C; tert-butyl 4-oxopiperidine-1-carboxylate | 50–88 | Formation of N-Boc phenylpiperidinols |

| Deprotection | HCl (4 M), 1,4-dioxane, room temp | 75–98 | Removal of Boc protecting group |

| Acylation/N-alkylation | Acyl chlorides or alkyl halides, base | 60–90 | Introduction of ethanone group |

| Salt formation | Trifluoroacetic acid, room temperature | Quantitative | Formation of trifluoroacetate salt |

Additional Notes and Considerations

- The choice of protecting groups and reaction conditions can be optimized to improve yield and purity.

- Alternative synthetic routes may involve direct oxidation of piperidine derivatives or metal-catalyzed cross-coupling reactions to introduce the ethanone moiety.

- Trifluoroacetic acid is both a reagent and solvent in some protocols, facilitating salt formation and purification.

- Analytical techniques such as NMR (^1H, ^13C, ^19F), IR, and MS are essential for confirming structure and purity.

Chemical Reactions Analysis

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid has been used in a variety of scientific research applications:

Chemistry: It serves as a reagent in organic synthesis and as an intermediate in the synthesis of other compounds.

Biology: It has been used in the synthesis of biologically active molecules and as a catalyst for various biochemical reactions.

Medicine: This compound is involved in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid involves its interaction with molecular targets and pathways. It acts as a catalyst in various chemical reactions, facilitating the formation of desired products. The specific molecular targets and pathways depend on the context of its use in different applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s unique attributes include:

- Piperidine ring : A six-membered saturated ring with one nitrogen atom.

- 4-Hydroxy substitution: Enables hydrogen bonding (donor/acceptor) and influences acidity/basicity.

- Acetyl group : Introduces a ketone moiety, affecting reactivity and electronic properties.

- Trifluoroacetic acid counterion : Enhances solubility and stabilizes the compound via ionic interactions.

Comparison with Analogous Heterocyclic Compounds

Table 1: Structural Comparison of Selected Compounds

*Note: Molecular formula of the target compound is inferred from structural analogs in evidence .

Functional and Physicochemical Differences

A. Ring Size and Flexibility

- Piperidine (target compound) : Six-membered rings offer greater conformational flexibility compared to the strained four-membered azetidine in . Azetidine’s ring strain may increase reactivity but reduce stability.

B. Hydrogen-Bonding Capacity

- The 4-hydroxy group in the target compound enables strong hydrogen bonding, a feature absent in the azetidine derivative and the Fmoc-piperazine compound , which rely on amide/ketone groups for weaker interactions.

- The 4-hydroxyphenyl analog has similar hydrogen-bonding capacity but lacks the basic piperidine nitrogen, altering solubility and pH-dependent behavior.

D. Solubility and Counterion Effects

Biological Activity

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological interactions. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

- Molecular Formula : C7H10F3N1O2

- Molecular Weight : Approximately 181.16 g/mol

- CAS Number : 2770359-67-4

- Solubility : Soluble in water and various organic solvents

Synthesis

The synthesis of 1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid typically involves the acylation of 4-hydroxypiperidine with trifluoroacetic anhydride. The reaction steps are as follows:

- Dissolve 4-hydroxypiperidine in diethyl ether and dry over sodium sulfate.

- Add magnesium sulfate and stir for 30 minutes.

- Gradually add trifluoroacetic anhydride and stir for 2 hours at room temperature.

- Quench the reaction with saturated sodium bicarbonate solution and extract with diethyl ether.

- Wash the organic layer with saturated sodium chloride solution and dry over magnesium sulfate.

- Remove the solvent under reduced pressure to yield the crude product, which is purified by column chromatography.

The biological activity of 1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid is primarily attributed to its ability to interact with various biological targets. The hydroxyl and trifluoroacetic acid groups enhance its reactivity and solubility, facilitating its role as a reagent in biochemical pathways.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

- Neurological Conditions : Due to its structural similarity to known neuroactive compounds, it may be explored for potential use in treating neurological disorders.

- Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Hydroxypiperidine | C5H11NO | Basic structure without acylation; used as a building block. |

| 1-(4-Fluorophenyl)piperidine | C11H14FN | Contains a fluorophenyl group; studied for analgesic properties. |

| 1-(4-Methylpiperidin-4-yl)ethanone | C9H17NO | Similar acyl group; potential use in antidepressants. |

The unique combination of hydroxypiperidine and trifluoroacetic acid moieties in this compound enhances its pharmacological profile compared to structurally similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential:

- Antibacterial Efficacy : In vitro assays demonstrated that derivatives of this compound exhibit low minimal inhibitory concentrations (MICs) against various bacterial strains .

- Pharmacokinetic Properties : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics for further development .

- Mechanistic Studies : Research has focused on elucidating the interaction mechanisms between this compound and target proteins involved in bacterial resistance pathways .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Hydroxypiperidin-4-yl)ethan-1-one,trifluoroaceticacid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions such as nucleophilic substitution, acylation, or condensation. For example:

Piperidine Functionalization : Introduce hydroxyl and acetyl groups via hydroxylation and Friedel-Crafts acylation (analogous to methods in ).

Trifluoroacetic Acid (TFA) Salt Formation : React the base compound with TFA under anhydrous conditions (e.g., dichloromethane solvent).

Characterization : Use 1H/13C NMR to confirm regioselectivity and purity, LC-MS for molecular weight verification, and FT-IR to identify carbonyl (C=O) and hydroxyl (O-H) stretches .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

- Methodological Answer :

- Purity : Perform HPLC with a C18 column (acetonitrile/water gradient) and compare retention times against standards.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via TLC or GC-MS .

- Hygroscopicity : Use dynamic vapor sorption (DVS) to assess moisture absorption, critical for handling TFA salts .

Advanced Research Questions

Q. How can crystallographic data for 1-(4-Hydroxypiperidin-4-yl)ethan-1-one,trifluoroaceticacid be refined using SHELX software, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) to collect high-resolution data.

- Refinement in SHELXL :

- Input initial coordinates from SHELXD or equivalent.

- Apply restraints for disordered TFA counterions using ISOR and SIMU commands.

- Validate hydrogen bonding via HTAB (see for similar TFA-containing structures).

- Challenges :

- Disorder in the piperidine ring or TFA anion.

- Weak diffraction due to hygroscopicity (mitigate via rapid data collection at low temperatures) .

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound, and how can these be analyzed computationally?

- Methodological Answer :

- Experimental Analysis : Use Mercury CSD to visualize packing diagrams and quantify interactions (e.g., O-H···O, N-H···O).

- Graph Set Analysis : Apply Etter’s rules () to classify motifs (e.g., for dimeric TFA interactions).

- Computational Validation : Perform DFT calculations (e.g., Gaussian 16) to compare experimental vs. theoretical bond lengths/angles .

Q. What strategies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Methodological Answer :

- NMR Discrepancies :

- Re-examine solvent effects (e.g., DMSO vs. CDCl3) using COSMO-RS simulations.

- Check for tautomerism or proton exchange using variable-temperature NMR.

- Crystallographic vs. DFT Geometry :

- Overlay experimental (CIF) and optimized (DFT) structures in Olex2 or VESTA to identify conformational mismatches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.